N-(1-phenylpiperidin-3-yl)-1,3-benzodioxole-4-carboxamide
Description
N-(1-phenylpiperidin-3-yl)-1,3-benzodioxole-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their diverse biological activities and applications .
Properties
IUPAC Name |
N-(1-phenylpiperidin-3-yl)-1,3-benzodioxole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-19(16-9-4-10-17-18(16)24-13-23-17)20-14-6-5-11-21(12-14)15-7-2-1-3-8-15/h1-4,7-10,14H,5-6,11-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMKQRZJHFHMEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2)NC(=O)C3=C4C(=CC=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-phenylpiperidin-3-yl)-1,3-benzodioxole-4-carboxamide typically involves the reaction of 1-phenylpiperidine with 1,3-benzodioxole-4-carboxylic acid. The reaction conditions often include the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
In industrial production, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
N-(1-phenylpiperidin-3-yl)-1,3-benzodioxole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(1-phenylpiperidin-3-yl)-1,3-benzodioxole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with various biological targets.
Medicine: The compound has potential therapeutic applications due to its piperidine moiety.
Industry: In the industrial sector, the compound is used in the development of new materials and products.
Mechanism of Action
The mechanism of action of N-(1-phenylpiperidin-3-yl)-1,3-benzodioxole-4-carboxamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and influencing various biological pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting signal transduction and cellular responses .
Comparison with Similar Compounds
N-(1-phenylpiperidin-3-yl)-1,3-benzodioxole-4-carboxamide can be compared with other piperidine derivatives such as:
N-(2-oxo-1-phenylpiperidin-3-yl)sulfonamides: These compounds have similar structural features but differ in their functional groups, leading to variations in their biological activities and applications.
Evodiamine: Another piperidine-based alkaloid with potential anticancer and anti-inflammatory effects.
The uniqueness of this compound lies in its specific combination of the piperidine and benzodioxole moieties, which confer distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
